2-Methyl-5-[4-(trifluoromethyl)phenyl]oxazole
Description
Properties
Molecular Formula |
C11H8F3NO |
|---|---|
Molecular Weight |
227.18 g/mol |
IUPAC Name |
2-methyl-5-[4-(trifluoromethyl)phenyl]-1,3-oxazole |
InChI |
InChI=1S/C11H8F3NO/c1-7-15-6-10(16-7)8-2-4-9(5-3-8)11(12,13)14/h2-6H,1H3 |
InChI Key |
NTTWEHSUDIKVDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(O1)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[4-(trifluoromethyl)phenyl]oxazole typically involves the reaction of 2-methyl-4-(trifluoromethyl)phenylamine with an appropriate oxazole precursor under controlled conditions. One common method involves the use of a dehydrating agent to facilitate the formation of the oxazole ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-[4-(trifluoromethyl)phenyl]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can produce simpler oxazole compounds .
Scientific Research Applications
2-Methyl-5-[4-(trifluoromethyl)phenyl]oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-5-[4-(trifluoromethyl)phenyl]oxazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The oxazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
The following sections compare 2-Methyl-5-[4-(trifluoromethyl)phenyl]oxazole with structurally analogous compounds, focusing on physical properties, electronic effects, synthetic routes, and applications.
Structural and Physical Properties
Key Observations :
- The methyl group in the target compound increases molecular weight (213.15 g/mol for analog vs. ~245 g/mol estimated for target) and may elevate melting points compared to non-methylated analogs .
- Oxadiazole derivatives () exhibit higher planarity and crystallinity due to the oxadiazole ring, which differs from the oxazole's electronic profile .
Electronic and Steric Effects
- Trifluoromethyl (CF₃) Group : Present in all compared compounds, CF₃ strongly withdraws electrons, enhancing oxidative stability and lipophilicity. This group improves membrane permeability in drug candidates .
- Methyl Group (2-CH₃) : In the target compound, the methyl group donates electrons weakly via hyperconjugation, counterbalancing CF₃'s electron-withdrawing effect. This balance may optimize reactivity in cross-coupling reactions .
- Chlorine vs.
- Heterocycle Comparison : Oxadiazole () and thiazole () rings are more electron-deficient than oxazole, affecting charge distribution and hydrogen-bonding capacity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 2-methyl-5-[4-(trifluoromethyl)phenyl]oxazole?
- Methodological Answer : The synthesis typically involves cyclization of precursor molecules under controlled conditions. For example, oxazole ring formation can be achieved via Pd-catalyzed C–H functionalization, where the trifluoromethylphenyl group directs regioselective activation . Alternatively, cyclocondensation of α-haloketones with carboxamide derivatives in the presence of Lewis acids (e.g., ZnCl₂) has been reported for analogous oxazole systems . Key steps include:
- Precursor functionalization : Introduction of the trifluoromethyl group via electrophilic substitution or cross-coupling.
- Cyclization : Optimized temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to favor oxazole ring closure .
- Purification : Column chromatography or recrystallization to isolate the product (>95% purity) .
Q. How is the structural integrity of 2-methyl-5-[4-(trifluoromethyl)phenyl]oxazole confirmed experimentally?
- Methodological Answer : Multi-technique characterization is critical:
- NMR Spectroscopy : ¹H and ¹³C NMR resolve methyl (δ ~2.5 ppm) and trifluoromethyl (δ ~120–125 ppm in ¹⁹F NMR) groups. Aromatic protons on the phenyl ring appear as distinct doublets (J ≈ 8–10 Hz) .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 2 ppm error confirms molecular formula (e.g., C₁₁H₈F₃NO requires m/z 235.0554) .
- X-ray Crystallography : Resolves steric effects of the trifluoromethyl group and oxazole ring planarity .
Q. What role does the oxazole ring play in modulating the compound’s reactivity?
- Methodological Answer : The oxazole ring’s electron-deficient nature (due to N and O electronegativity) enhances susceptibility to nucleophilic attack at the C2 position. Computational studies (DFT) show that the trifluoromethyl group further polarizes the ring, increasing electrophilicity at C5 . Reactivity can be probed via:
- Electrochemical Analysis : Cyclic voltammetry reveals oxidation potentials correlated with substituent effects.
- Kinetic Studies : Monitoring hydrolysis rates under acidic/basic conditions to assess stability .
Advanced Research Questions
Q. How can regioselective functionalization of the oxazole ring be achieved for derivatization studies?
- Methodological Answer : Pd-catalyzed C–H activation is a key strategy. The trifluoromethylphenyl group acts as a directing group, enabling selective functionalization at the C4 position. For example:
- Arylation : Using aryl iodides and Pd(OAc)₂/L-proline catalyst system .
- Oxidation : Selective epoxidation of the oxazole ring using meta-chloroperbenzoic acid (mCPBA) .
- Table : Comparison of regioselectivity in functionalization reactions:
| Reagent/Conditions | Position Modified | Yield (%) | Reference |
|---|---|---|---|
| Pd(OAc)₂, Ar–I | C4 | 78–85 | |
| mCPBA, CH₂Cl₂ | C2–C3 bond | 65 |
Q. What computational tools are used to predict the electronic effects of the trifluoromethyl substituent?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model substituent effects:
- Electrostatic Potential Maps : Highlight electron-deficient regions near the trifluoromethyl group .
- Frontier Molecular Orbital (FMO) Analysis : HOMO-LUMO gaps correlate with experimental UV-Vis spectra (λ_max ≈ 270 nm) .
- Molecular Dynamics (MD) Simulations : Predict solvation effects and binding affinities in host-guest systems .
Q. How does the trifluoromethyl group influence metabolic stability in biological assays?
- Methodological Answer : The CF₃ group enhances lipophilicity (logP ≈ 2.8) and resistance to oxidative metabolism. Studies on analogous compounds show:
- Microsomal Stability : >80% remaining after 1 hr incubation (human liver microsomes) .
- CYP450 Inhibition : Weak inhibition (IC₅₀ > 10 μM) due to steric hindrance from the CF₃ group .
- Table : Comparative metabolic data for oxazole derivatives:
| Substituent | Metabolic Stability (%) | CYP3A4 IC₅₀ (μM) |
|---|---|---|
| CF₃ | 82 | >10 |
| CH₃ | 45 | 5.2 |
| OCF₃ | 78 | 8.7 |
Contradictions and Limitations in Current Evidence
- Synthetic Yield Discrepancies : Pd-catalyzed methods report yields of 78–85% , while cyclocondensation routes achieve 60–70% . Solvent choice (polar vs. nonpolar) may explain differences.
- Biological Activity : While CF₃ improves metabolic stability, its impact on target binding (e.g., kinase inhibition) remains understudied .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
